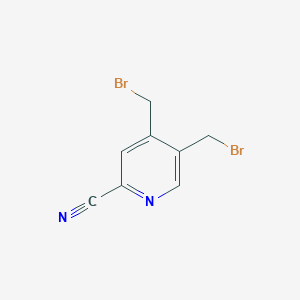

4,5-Bis(bromomethyl)picolinonitrile

Description

4,5-Bis(bromomethyl)picolinonitrile is a brominated picolinonitrile derivative characterized by two bromomethyl (-CH₂Br) substituents at the 4- and 5-positions of the pyridine ring and a nitrile (-CN) group at the 2-position. This compound is of interest in organic synthesis, particularly as a precursor for cross-coupling reactions or as a scaffold for constructing functionalized heterocycles. Its reactivity is influenced by the electron-withdrawing nitrile group and the labile bromomethyl substituents, which facilitate nucleophilic substitution or elimination reactions .

Properties

Molecular Formula |

C8H6Br2N2 |

|---|---|

Molecular Weight |

289.95 g/mol |

IUPAC Name |

4,5-bis(bromomethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C8H6Br2N2/c9-2-6-1-8(4-11)12-5-7(6)3-10/h1,5H,2-3H2 |

InChI Key |

XBMZELNNVCCLPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1C#N)CBr)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(bromomethyl)picolinonitrile typically involves the bromination of 4,5-dimethylpyridine-2-carbonitrile. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually require controlled temperatures to avoid over-bromination and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(bromomethyl)picolinonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with different functional groups.

Reduction: The nitrile group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of pyridine.

Oxidation: Products include pyridine derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction: The primary product is the corresponding amine derivative of pyridine.

Scientific Research Applications

4,5-Bis(bromomethyl)picolinonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4,5-Bis(bromomethyl)picolinonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to the formation of amine or carboxylic acid derivatives. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which enhances the electrophilicity of the bromomethyl groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,5-bis(bromomethyl)picolinonitrile with three structurally related compounds derived from the provided evidence:

4-(Benzyloxy)-6-bromo-3-hydroxypicolinonitrile (Compound 14)

- Structure : Features a benzyloxy (-OCH₂C₆H₅) group at the 4-position, a hydroxyl (-OH) group at the 3-position, and a bromine atom at the 6-position.

- Applications: Primarily used in medicinal chemistry as a chelating agent or intermediate for hydroxypyridinone derivatives .

3,4-Bis(benzyloxy)-6-bromopicolinonitrile (Compound 15)

- Structure : Contains two benzyloxy groups at the 3- and 4-positions and a bromine atom at the 6-position.

- Reactivity : The absence of bromomethyl substituents limits its utility in alkylation reactions. However, the electron-rich benzyloxy groups stabilize the pyridine ring, favoring electrophilic aromatic substitution .

- Applications : Serves as a precursor for synthesizing polyfunctionalized pyridines via deprotection of benzyl groups .

5-Bromo-2,3-difluorobenzonitrile

- Structure : A benzonitrile derivative with bromine at the 5-position and fluorine atoms at the 2- and 3-positions.

- Reactivity : Fluorine atoms increase electronegativity and metabolic stability, while the bromine enables cross-coupling (e.g., Suzuki-Miyaura). The nitrile group directs regioselectivity in substitution reactions .

- Applications : Widely used in agrochemical and pharmaceutical research due to its balanced lipophilicity and stability .

Comparative Data Table

| Property | This compound | 4-(Benzyloxy)-6-bromo-3-hydroxypicolinonitrile | 3,4-Bis(benzyloxy)-6-bromopicolinonitrile | 5-Bromo-2,3-difluorobenzonitrile |

|---|---|---|---|---|

| Key Substituents | 4-CH₂Br, 5-CH₂Br, 2-CN | 4-OCH₂C₆H₅, 3-OH, 6-Br | 3-OCH₂C₆H₅, 4-OCH₂C₆H₅, 6-Br | 5-Br, 2-F, 3-F, 1-CN |

| Reactivity | High (labile Br for substitution) | Moderate (steric hindrance from benzyloxy) | Low (electron-donating groups) | Moderate (halogen-directed) |

| Synthetic Utility | Cross-coupling, alkylation | Chelation, ligand synthesis | Deprotection to diols | Cross-coupling, fluorination |

| Stability | Sensitive to heat/light | Stable under acidic conditions | Stable in polar aprotic solvents | High (fluorine-induced) |

Key Research Findings

- Substitution Patterns: The position and nature of substituents critically influence reactivity. Bromomethyl groups in this compound enable rapid alkylation, whereas benzyloxy groups in Compounds 14 and 15 require harsher conditions for removal .

- Electronic Effects : The nitrile group in all compounds enhances electrophilicity, but fluorine atoms in 5-bromo-2,3-difluorobenzonitrile further increase resistance to metabolic degradation .

- Thermal Stability: this compound is less stable than its benzyloxy analogs due to the lability of bromomethyl groups, necessitating low-temperature storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.